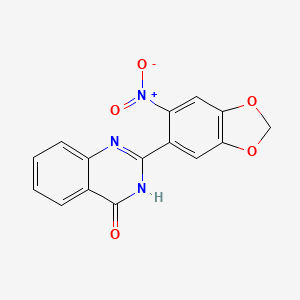

2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C15H9N3O5 |

|---|---|

Molecular Weight |

311.25 g/mol |

IUPAC Name |

2-(6-nitro-1,3-benzodioxol-5-yl)-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H9N3O5/c19-15-8-3-1-2-4-10(8)16-14(17-15)9-5-12-13(23-7-22-12)6-11(9)18(20)21/h1-6H,7H2,(H,16,17,19) |

InChI Key |

GEHMOXZSTBXQGX-UHFFFAOYSA-N |

Canonical SMILES |

C1OC2=C(O1)C=C(C(=C2)C3=NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Niementowski Reaction with Modified Anthranilic Acid

The Niementowski reaction, a classical method for quinazolinone synthesis, involves cyclocondensation of anthranilic acid derivatives with formamide or urea. For this compound, the anthranilic acid precursor must bear the 6-nitro-1,3-benzodioxol-5-yl group.

- Synthesis of 5-nitro-1,3-benzodioxole-2-carboxylic acid :

Conversion to anthranilic acid analog :

- Reduction of the nitro group (e.g., H₂/Pd-C) to an amine, followed by protection/deprotection as needed.

Cyclocondensation :

Limitations : Low yields due to steric hindrance from the bulky benzodioxole group.

Benzoxazinone Intermediate Route

Stepwise Assembly via Benzoxazinones

This method utilizes 3,1-benzoxazin-4-ones as intermediates, which react with amines to form quinazolinones.

Procedure :

- Synthesis of 2-(6-nitro-1,3-benzodioxol-5-yl)-3,1-benzoxazin-4-one :

- Ring-opening with ammonia :

Advantages : Higher regioselectivity compared to direct cyclocondensation.

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

A halogenated quinazolinone precursor is coupled with a 6-nitro-1,3-benzodioxol-5-yl boronic acid.

Procedure :

- Synthesis of 2-bromoquinazolin-4(3H)-one :

- Coupling reaction :

Advantages : Modular and applicable to diverse substituents.

Reductive Cyclization of Nitro Precursors

Nitro Group Reduction and Lactam Formation

Nitro-substituted intermediates are reduced to amines, followed by cyclization.

Procedure :

- Synthesis of 2-(6-nitro-1,3-benzodioxol-5-yl)benzamide :

- Reductive cyclization :

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Niementowski Reaction | Cyclocondensation of anthranilic acid | 45–60 | Simple reagents | Low yield due to steric hindrance |

| Benzoxazinone Intermediate | Benzoxazinone + NH₃ | 50–55 | High regioselectivity | Multi-step synthesis |

| Suzuki Coupling | Pd-catalyzed cross-coupling | 60–70 | Modular, high yield | Requires halogenated precursor |

| Reductive Cyclization | Nitro reduction + cyclization | 50–55 | Utilizes nitro as directing group | Sensitive to reducing conditions |

Critical Reaction Parameters

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Various substitution reactions can occur on the benzodioxole or quinazolinone rings, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Electronic and Steric Effects

- Halogenated derivatives (e.g., 6-iodo-2-phenoxymethylquinazolin-4(3H)-one) exhibit distinct electronic profiles due to iodine’s polarizability, which may enhance membrane permeability or halogen bonding .

Biological Activity

2-(6-nitro-1,3-benzodioxol-5-yl)quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class, notable for its unique structural features combining a nitrobenzodioxole and a quinazolinone moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H9N3O5 |

| Molecular Weight | 311.25 g/mol |

| IUPAC Name | 2-(6-nitro-1,3-benzodioxol-5-yl)-3H-quinazolin-4-one |

| InChI | InChI=1S/C15H9N3O5/c19-15... |

| Canonical SMILES | C1OC2=C(O1)C=C(C(=C2)... |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and influencing physiological responses.

Antimicrobial Activity

Research has demonstrated that quinazolinone derivatives possess significant antimicrobial properties. A study evaluating the antimicrobial efficacy of various quinazolinone compounds found that those with structural similarities to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives with halogen substitutions showed enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Quinazolinone derivatives are known to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations have reported that compounds similar to this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a promising avenue for therapeutic development .

Study on Antimicrobial Efficacy

In a study published in Pharmaceutical Sciences, researchers synthesized several quinazolinone derivatives and evaluated their antimicrobial properties using the broth microdilution method. Among the tested compounds, those bearing a nitro group exhibited strong activity against Pseudomonas aeruginosa and Candida albicans, indicating that the presence of the nitrobenzodioxole moiety may enhance the biological effectiveness of these derivatives .

Evaluation of Anticancer Properties

Another significant study focused on the anticancer properties of quinazolinones, including this compound. The findings revealed that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells. The mechanism was linked to the modulation of apoptosis-related proteins such as Bcl-2 and caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.